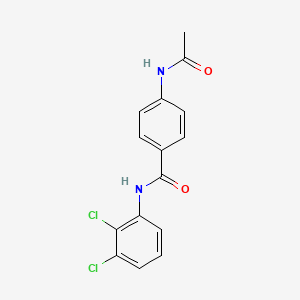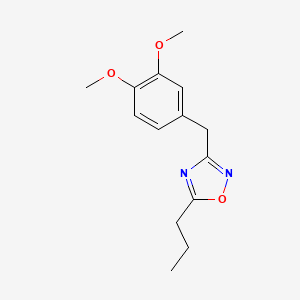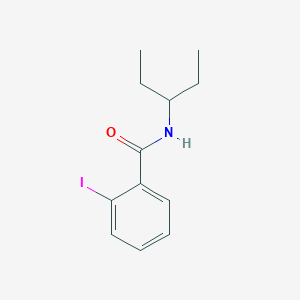
4-(acetylamino)-N-(2,3-dichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acetylamino)-N-(2,3-dichlorophenyl)benzamide, also known as ACDP, is a chemical compound that has gained attention in the field of scientific research. ACDP is a member of the benzamide family and has been studied for its potential biological applications.
Applications De Recherche Scientifique
4-(acetylamino)-N-(2,3-dichlorophenyl)benzamide has been studied for its potential biological applications, including its use as an anti-inflammatory agent, anti-tumor agent, and analgesic. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for pain management.
Mécanisme D'action
The mechanism of action of 4-(acetylamino)-N-(2,3-dichlorophenyl)benzamide involves the inhibition of COX-2 and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the inflammatory response and is overexpressed in many types of cancer. By inhibiting COX-2, this compound can reduce inflammation and potentially inhibit the growth of cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which can lead to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting COX-2 and inducing apoptosis, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. This compound has also been shown to reduce the production of nitric oxide, a molecule that is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(acetylamino)-N-(2,3-dichlorophenyl)benzamide is its relatively simple synthesis method, which allows for large-scale production. This compound has also been shown to have potential applications in a number of different areas, including anti-inflammatory agents, anti-tumor agents, and analgesics. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood. Additionally, this compound may have off-target effects that could impact its usefulness as a therapeutic agent.
Orientations Futures
There are a number of future directions for research on 4-(acetylamino)-N-(2,3-dichlorophenyl)benzamide. One area of research could focus on further understanding the mechanism of action of this compound and its potential applications in different disease states. Another area of research could focus on developing new analogs of this compound that have improved efficacy and reduced off-target effects. Additionally, research could focus on understanding the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(acetylamino)-N-(2,3-dichlorophenyl)benzamide involves the reaction of 2,3-dichloroaniline with acetic anhydride and benzoyl chloride in the presence of an acid catalyst. The resulting product is then purified to obtain pure this compound. The synthesis method is relatively simple and can be scaled up for large-scale production.
Propriétés
IUPAC Name |
4-acetamido-N-(2,3-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-11-7-5-10(6-8-11)15(21)19-13-4-2-3-12(16)14(13)17/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFHORPGZVARIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)



![methyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5859123.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5859138.png)
![5-[(4-chlorobenzoyl)amino]-4-cyano-N-cyclohexyl-N-ethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B5859140.png)
![2-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5859141.png)

![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859156.png)
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5859165.png)
![2-[(4-biphenylylcarbonyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5859171.png)
